molecular formula C20H23N3O3S B10947153 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10947153
M. Wt: 385.5 g/mol
InChI Key: GPXYGJUEHGGEOH-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring, a naphthylsulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring . The ethyl group can be introduced via alkylation reactions.

The naphthylsulfonyl group is usually introduced through sulfonation reactions, where naphthalene is treated with sulfuric acid or chlorosulfonic acid to form the sulfonyl chloride, which is then reacted with an amine to form the sulfonamide .

The final step involves coupling the pyrazole derivative with the naphthylsulfonyl group under appropriate conditions, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity . The naphthylsulfonyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the combination of the pyrazole ring and the naphthylsulfonyl group, which may confer specific biological activities and chemical properties not found in similar compounds .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C20H23N3O3S/c1-3-23-19(10-12-21-23)15(2)22-20(24)11-13-27(25,26)18-9-8-16-6-4-5-7-17(16)14-18/h4-10,12,14-15H,3,11,13H2,1-2H3,(H,22,24)

InChI Key

GPXYGJUEHGGEOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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